molecular formula C10H7ClN2O2S2 B11487982 4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11487982
M. Wt: 286.8 g/mol
InChI Key: OBDJMWZLHKLZID-UHFFFAOYSA-N
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Description

4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be achieved through various methods. One common synthetic route involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is in line with green chemistry principles, as it minimizes the use of hazardous chemicals and solvents . The reaction typically yields nearly quantitative amounts of the desired product.

Another method involves the acylation of 3-aminorhodanine with acid chlorides. this method is limited by the availability of the corresponding acid chlorides .

Chemical Reactions Analysis

4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microorganisms and cancer cells .

Comparison with Similar Compounds

4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H7ClN2O2S2

Molecular Weight

286.8 g/mol

IUPAC Name

4-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C10H7ClN2O2S2/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15)

InChI Key

OBDJMWZLHKLZID-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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